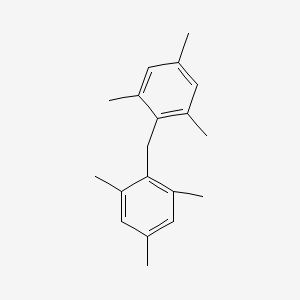

Dimesitylmethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121813. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24/c1-12-7-14(3)18(15(4)8-12)11-19-16(5)9-13(2)10-17(19)6/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYQPPLKPFBKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90223529 | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733-07-3 | |

| Record name | 1,3,5-Trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 733-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 733-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Methylenebis(2,4,6-trimethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90223529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-methylenebis[2,4,6-trimethylbenzene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimesitylmethane: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of dimesitylmethane, a sterically hindered aromatic hydrocarbon. This document details the established synthetic protocols, comprehensive characterization data, and the mechanistic basis of its formation.

Core Properties of this compound

This compound, with the IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is a white crystalline solid at room temperature.[1] Its bulky mesityl groups contribute to its unique steric and electronic properties.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄ | [2][3] |

| Molecular Weight | 252.39 g/mol | [2][3] |

| Melting Point | 132-135 °C | [4] |

| Boiling Point | 212-213 °C at 21 mmHg | [5] |

| CAS Number | 733-07-3 | [2] |

Synthesis of this compound

The most common and well-documented synthesis of this compound is through the acid-catalyzed reaction of mesitylene (B46885) with a formaldehyde (B43269) source, such as paraformaldehyde. This reaction is a classic example of a Friedel-Crafts alkylation.[5][6]

Experimental Protocol: Acid-Catalyzed Condensation of Mesitylene and Paraformaldehyde[5]

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Formic acid (88%)

-

Aqueous sodium carbonate solution (2-3%)

-

Saturated sodium chloride solution

Equipment:

-

5-L round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Büchner funnel

Procedure:

-

To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g (5.5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

-

Heat the mixture to 80 °C with stirring until the paraformaldehyde is completely dissolved.

-

Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred solution.

-

Heat the reaction mixture under reflux for 6 hours.

-

Cool the mixture to room temperature, which will result in the precipitation of a large mass of yellow crystals.

-

Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

-

Wash the solid in the reaction flask by stirring with 500 mL of benzene.

-

Filter the slurry of the solid in benzene using a Büchner funnel and suck the solid dry.

-

Combine the filtrate with the upper organic layer from the initial reaction mixture.

-

Wash the combined benzene solution sequentially with 500 mL of water, 500 mL of 2-3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

-

Remove the benzene and water from the solution by distillation at atmospheric pressure.

-

Cool the residue to room temperature and collect the precipitated solid by filtration.

-

Combine this solid with the main crop of crystals from the original reaction mixture.

-

Wash the combined solids twice with 300 mL of water, once with 400 mL of 2-3% aqueous sodium carbonate, and once with 300-400 mL of water.

-

Dry the final product on the Büchner funnel. The expected yield of crude this compound is approximately 62%, with a melting point of 128.5–131 °C.[5]

Purification:

For higher purity, the crude product can be recrystallized from boiling benzene with subsequent precipitation using methanol. This yields white platelets with a melting point of 133–135 °C.[5]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis of this compound proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation mechanism.

Caption: Proposed mechanism for the formation of this compound.

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | s | 4H | Aromatic protons (H-Ar) |

| ~3.9 | s | 2H | Methylene (B1212753) protons (-CH₂-) |

| ~2.2 | s | 18H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~137 | Quaternary aromatic carbons (C-Ar) attached to methyl groups |

| ~135 | Quaternary aromatic carbons (C-Ar) attached to the methylene bridge |

| ~129 | Aromatic carbons with a proton (CH-Ar) |

| ~30 | Methylene carbon (-CH₂-) |

| ~21 | Methyl carbons (-CH₃) |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at m/z = 252.[7]

Expected Fragmentation:

A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable mesityl cation or a tropylium-like ion.

| m/z | Fragment |

| 252 | [C₁₉H₂₄]⁺ (Molecular Ion) |

| 133 | [C₁₀H₁₃]⁺ (Mesitylmethyl cation) |

| 119 | [C₉H₁₁]⁺ (Mesityl cation) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methyl and methylene groups, as well as C=C stretching of the aromatic rings.[7]

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H stretch |

| 3000-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1470-1430 | CH₂ and CH₃ bending |

| 850-750 | Aromatic C-H out-of-plane bend |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this sterically hindered molecule in their work. The provided spectroscopic data and mechanistic insights offer a solid foundation for the identification and further functionalization of this compound.

References

- 1. US4251675A - Preparation of diphenylmethane - Google Patents [patents.google.com]

- 2. 1,3,5-Trimethyl-2-((2,4,6-trimethylphenyl)methyl)benzene | C19H24 | CID 69771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mt.com [mt.com]

- 7. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Structure of Dimesitylmethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and properties of Dimesitylmethane, a significant aromatic hydrocarbon. The information is presented to be a valuable resource for professionals in research and development.

Introduction to this compound

This compound, also known by its IUPAC name 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, is an organic compound that consists of two mesityl (2,4,6-trimethylphenyl) groups linked by a methylene (B1212753) bridge.[1][2] Its chemical formula is C₁₉H₂₄.[1] This structure results in significant steric hindrance around the central methylene carbon, which influences its chemical reactivity and physical properties.

Molecular Structure

The core structure of this compound features a central carbon atom, derived from methane, which is bonded to two mesityl groups.[1] A mesityl group is an aromatic ring (benzene) substituted with three methyl groups at positions 1, 3, and 5. In this compound, the methylene bridge connects the two aromatic rings. The formal name, 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene, precisely describes this arrangement.[2]

The key structural features are:

-

Methylene Bridge: A -CH₂- group that serves as the linker.

-

Two Mesityl Groups: Each mesityl group is a 2,4,6-trimethylphenyl substituent. These bulky groups are positioned on the central methylene carbon.

The steric bulk of the ortho-methyl groups on the mesityl rings forces a non-planar arrangement of the molecule, with the two aromatic rings being twisted out of the plane of the central C-C-C bond angle.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄ | [1] |

| Molecular Weight | 252.39 g/mol | [1] |

| IUPAC Name | 1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methyl]benzene | [2] |

| CAS Number | 733-07-3 | [1] |

| Melting Point | 132-135 °C | [3] |

| Boiling Point | 370.7 °C at 760 mmHg | |

| Density | 0.947 g/cm³ |

Structural Visualization

To provide a clear visual representation of the molecular structure of this compound, the following diagram has been generated using the Graphviz DOT language.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the acid-catalyzed condensation of mesitylene (B46885) with paraformaldehyde.[4]

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Paraformaldehyde

-

Formic acid (88%)

-

Sodium carbonate solution (2-3%)

-

Saturated sodium chloride solution

Procedure:

-

A mixture of paraformaldehyde and formic acid is heated to 80°C with stirring until the paraformaldehyde dissolves.[4]

-

Mesitylene is rapidly added to the stirred solution, and the mixture is heated under reflux for approximately 6 hours.[4]

-

Upon cooling to room temperature, crude this compound crystallizes out of the solution.[4]

-

The liquid layers are decanted, and the solid product is washed with benzene.

-

The solid is filtered and combined with the product precipitated from the organic layer after washing with water, sodium carbonate solution, and saturated sodium chloride solution.[4]

-

The combined solids are washed again with water and sodium carbonate solution to yield crude this compound.[4]

-

Further purification can be achieved by recrystallization from boiling benzene with the addition of methanol (B129727) to precipitate the product, yielding white platelets.[4]

Purity Analysis: The purity of the synthesized this compound can be determined by vapor-phase chromatography.[4] The melting point is also a key indicator of purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

Dimesitylmethane CAS number and properties

An In-Depth Technical Guide to Dimesitylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a sterically hindered aromatic hydrocarbon. The information is curated for professionals in research and development.

Physicochemical Properties

This compound is a white crystalline solid under ambient conditions.[1] The presence of two bulky mesityl groups significantly influences its physical properties, such as its melting point and solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 733-07-3 | [1][2] |

| Molecular Formula | C₁₉H₂₄ | [1][2] |

| Molecular Weight | 252.40 g/mol | [2] |

| Appearance | White solid | [1][2] |

| Melting Point | 129 - 135 °C | [2][3] |

| Boiling Point | 212-213 °C at 21 mmHg | [1] |

| Density | 0.947 g/cm³ | |

| Water Solubility | Insoluble | [2] |

Table 2: Qualitative Solubility of this compound

The solubility of this compound is dictated by its non-polar character. Following the principle of "like dissolves like," its solubility in various common organic solvents is predicted below.

| Solvent | Polarity | Expected Solubility |

| Toluene | Non-polar | Soluble |

| Benzene (B151609) | Non-polar | Soluble |

| Hexane | Non-polar | Soluble |

| Diethyl Ether | Moderately Polar | Moderately Soluble |

| Dichloromethane | Polar Aprotic | Sparingly Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol (B129727) | Polar Protic | Insoluble |

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound shows characteristic signals that correspond to the aromatic, methylene, and methyl protons in the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~3.8 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.2 | Singlet | 18H | Methyl protons (-CH₃) |

Note: The chemical shifts are approximate values based on spectral data and typical chemical shift ranges for these types of protons.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Table 4: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch (methyl and methylene) |

| 1610, 1480 | Medium-Strong | Aromatic C=C ring stretching vibrations |

Experimental Protocols

Synthesis of this compound

This compound can be reliably synthesized via an acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. The following protocol is a summary of the procedure reported in Organic Syntheses.[1]

Materials:

-

Mesitylene

-

Paraformaldehyde

-

Formic acid (88%)

-

Benzene

-

Sodium carbonate solution (2-3% aqueous)

-

Saturated sodium chloride solution

Procedure:

-

In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, dissolve paraformaldehyde in formic acid by heating to 80°C.

-

To the resulting solution, rapidly add mesitylene and heat the mixture under reflux for 6 hours.

-

Cool the reaction mixture to room temperature to induce crystallization of the crude product.

-

Decant the liquid layers and wash the solid with benzene.

-

Combine the organic fractions and wash sequentially with water, 2-3% aqueous sodium carbonate solution, and saturated sodium chloride solution.

-

Remove the benzene and water by distillation.

-

The crude this compound can be purified by recrystallization from a mixture of boiling benzene and methanol to afford white platelets.[1]

References

Dimesitylmethane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, systematically named 1,1'-methylenebis(2,4,6-trimethylbenzene), is a sterically hindered aromatic hydrocarbon. This document provides an in-depth overview of its discovery, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation are presented, alongside a summary of its known reactivity, which is largely influenced by the significant steric shielding of the methylene (B1212753) bridge by the two mesityl groups. While a simple molecule, its structural characteristics offer insights into the behavior of sterically encumbered aromatic systems. Currently, there is no evidence to suggest that this compound is involved in any biological signaling pathways or possesses any pharmacological activity.

Discovery and History

The synthesis of substituted diarylmethanes, the class of compounds to which this compound belongs, has been a subject of interest in organic chemistry for many years. While a specific "discovery" paper for this compound is not readily apparent in the historical literature, its preparation is based on well-established synthetic methodologies. A widely recognized and reliable method for the synthesis of this compound is a procedure published in Organic Syntheses. This procedure is based on a general method for the preparation of substituted diarylmethanes developed by L. B. Gordon, P. D. May, and R. J. Lee.[1] Their work, which utilized formic acid as a catalyst and solvent, provided a significant improvement over previous methods that often employed sulfuric acid, leading to troublesome emulsions and side reactions like sulfonation.[1] The formic acid method offers a cleaner and more efficient route to diarylmethanes, including this compound.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄ | [2][3] |

| Molecular Weight | 252.40 g/mol | [2][3] |

| Melting Point | 132-135 °C | [4] |

| Boiling Point | 212-213 °C at 21 mmHg | [1] |

| Appearance | White platelets | [1] |

| Solubility | Insoluble in water.[3] Soluble in hot benzene (B151609).[1] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. The procedure detailed in Organic Syntheses provides a high-yield and scalable method.

Reaction Scheme

Caption: Synthesis of this compound from Mesitylene and Formaldehyde.

Experimental Protocol

The following protocol is adapted from the procedure published in Organic Syntheses.[1]

Materials:

-

Mesitylene

-

Paraformaldehyde

-

Formic acid (88%)

-

Benzene

-

Sodium carbonate solution (2-3%)

-

Saturated sodium chloride solution

-

Water

Equipment:

-

Round-bottom flask with a stirrer, thermometer, and reflux condenser

-

Büchner funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5.5 moles) of paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

-

Dissolution: Heat the mixture to 80°C with stirring until the paraformaldehyde has completely dissolved.

-

Addition of Mesitylene: Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred mixture.

-

Reflux: Heat the reaction mixture under reflux for 6 hours.

-

Crystallization: Cool the mixture to room temperature. A large mass of yellow crystals will separate.

-

Initial Separation: Decant the liquid layers from the solid. Separate and discard the lower aqueous layer.

-

Washing the Solid: Wash the solid in the reaction flask by stirring with 500 ml of benzene. Filter the slurry using a Büchner funnel and suck the solid dry.

-

Workup of the Organic Layer: Combine the benzene filtrate with the upper organic layer from the original reaction mixture. Wash the combined benzene solution sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

-

Solvent Removal: Remove the benzene and water from the solution by distillation at atmospheric pressure.

-

Isolation of Additional Product: Cool the distillation residue to room temperature. Collect any precipitated solid by filtration and add it to the main crop of solid from the initial crystallization.

-

Final Washing: Wash the combined solids twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and once with 300-400 ml of water. Suck the solid dry on a Büchner funnel. The yield of crude this compound is approximately 62%.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from boiling benzene, followed by precipitation with boiling methanol to yield white platelets.[1]

Experimental Workflow

Caption: Workflow for the Synthesis and Purification of this compound.

Reactivity and Potential Applications

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the two mesityl groups. The six ortho-methyl groups effectively shield the methylene bridge and the aromatic rings from attack by bulky reagents.

-

Electrophilic Aromatic Substitution: The aromatic rings of this compound are activated by the three methyl groups on each ring, making them susceptible to electrophilic aromatic substitution. However, the steric bulk of the rest of the molecule will likely direct incoming electrophiles to the less hindered para positions of the mesityl rings.

-

Reactions at the Methylene Bridge: The benzylic protons on the methylene bridge are expected to be reactive under certain conditions, such as free-radical halogenation. However, the steric hindrance from the flanking mesityl groups would likely decrease the rate of such reactions compared to less substituted diarylmethanes.

-

Reduction: this compound can be catalytically reduced to bis(2,4,6-trimethylcyclohexyl)methane.[1] This reaction requires the removal of any residual acid from the synthesis.

Due to its simple hydrocarbon structure and lack of functional groups amenable to biological interactions, this compound is not known to have any applications in drug development or pharmacology. Its primary utility is as a chemical intermediate or as a model compound for studying the effects of steric hindrance in chemical reactions.

Spectroscopic Data

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. It shows a singlet for the aromatic protons and a singlet for the methyl protons. |

| ¹³C NMR | The carbon NMR spectrum is also relatively simple, showing distinct signals for the different carbon environments in the molecule. |

| Infrared (IR) | The IR spectrum displays characteristic absorptions for C-H stretching of the methyl and aromatic groups, as well as aromatic C=C stretching. |

| Mass Spectrometry | The mass spectrum shows the molecular ion peak and fragmentation patterns consistent with the structure of this compound. |

Biological Activity and Signaling Pathways

There is no scientific literature to suggest that this compound has any biological activity or is involved in any signaling pathways. As a non-polar hydrocarbon, it is not expected to interact specifically with biological macromolecules such as proteins or nucleic acids. Safety data sheets indicate that it is not considered to be a hazardous substance, though standard laboratory safety precautions should be observed when handling it.[3]

Conclusion

This compound is a well-characterized, sterically hindered aromatic hydrocarbon. Its synthesis is straightforward and has been well-documented, primarily through the acid-catalyzed condensation of mesitylene and formaldehyde. Its reactivity is largely dictated by the significant steric shielding of its core structure. While it does not possess any known biological activity, it serves as a useful example of a sterically encumbered molecule and can be a valuable building block in certain areas of chemical synthesis. The information provided in this guide offers a comprehensive overview for researchers and scientists working with or interested in this compound.

References

An In-depth Technical Guide on the Molecular Geometry and Steric Hindrance of Dimesitylmethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, a sterically hindered aromatic compound, presents a unique molecular architecture that is of significant interest in various fields of chemical research, including catalysis, materials science, and drug design. The two bulky mesityl groups attached to a central methylene (B1212753) bridge impose considerable steric constraints, dictating the molecule's conformational preferences, reactivity, and potential applications. This technical guide provides a comprehensive overview of the molecular geometry and steric hindrance of this compound, detailing experimental and computational methodologies for its characterization. Due to the current unavailability of a public crystal structure for this compound, this guide emphasizes a combined theoretical and experimental approach to elucidate its structural parameters.

Molecular Geometry of this compound

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's stability, reactivity, and interactions with other molecules.

Predicted Molecular Structure

The structure of this compound consists of two mesityl (2,4,6-trimethylphenyl) rings linked by a methylene (-CH2-) group. The significant steric bulk of the ortho-methyl groups on the mesityl rings forces the molecule to adopt a non-planar conformation to minimize steric repulsion.

Quantitative Geometric Parameters

Precise quantitative data for the molecular geometry of this compound is not currently available from public crystallographic databases. Therefore, computational chemistry methods, specifically Density Functional Theory (DFT), are the recommended approach for obtaining reliable geometric parameters. The following tables present a template for the type of data that would be generated from such a study.

Table 1: Calculated Bond Lengths in this compound

| Bond | Predicted Bond Length (Å) |

| C(mesityl)-C(methyl) | (Data to be populated) |

| C(mesityl)-C(bridge) | (Data to be populated) |

| C(bridge)-H | (Data to be populated) |

| C(aromatic)-C(aromatic) | (Data to be populated) |

| C(aromatic)-H | (Data to be populated) |

Table 2: Calculated Bond Angles in this compound

| Angle | Predicted Bond Angle (°) |

| C(mesityl)-C(bridge)-C(mesityl) | (Data to be populated) |

| H-C(bridge)-H | (Data to be populated) |

| C(mesityl)-C(aromatic)-C(methyl) | (Data to be populated) |

| C(aromatic)-C(methyl)-H | (Data to be populated) |

Table 3: Calculated Dihedral Angles in this compound

| Dihedral Angle | Predicted Dihedral Angle (°) |

| C(mesityl1)-C(bridge)-C(mesityl2)-C(aromatic) | (Data to be populated) |

| C(aromatic)-C(mesityl)-C(bridge)-C(mesityl) | (Data to be populated) |

Steric Hindrance in this compound

Steric hindrance in this compound arises from the spatial crowding of the two bulky mesityl groups. This steric strain significantly influences the molecule's conformational flexibility and its chemical reactivity.

Conformational Analysis

The rotation of the mesityl groups around the C(mesityl)-C(bridge) bonds is restricted due to the steric interactions between the ortho-methyl groups of the two rings. This leads to a preferred range of dihedral angles and a significant rotational barrier.

Table 4: Calculated Rotational Barrier for Mesityl Group Rotation

| Parameter | Predicted Value (kcal/mol) |

| Rotational Energy Barrier | (Data to be populated) |

| Energy of Most Stable Conformer | (Data to be populated) |

| Energy of Transition State Conformer | (Data to be populated) |

Impact on Reactivity

The steric shielding of the methylene bridge and the aromatic rings by the bulky mesityl groups can hinder the approach of reactants, thereby reducing the reactivity of these sites. This effect is particularly important in reactions involving nucleophilic or electrophilic attack.

Experimental and Computational Protocols

To obtain the quantitative data presented in the tables above and to further investigate the molecular geometry and steric hindrance of this compound, the following experimental and computational protocols are recommended.

Synthesis of this compound

A well-established method for the synthesis of this compound is the acid-catalyzed condensation of mesitylene (B46885) with formaldehyde. A detailed protocol can be found in Organic Syntheses.

Single Crystal X-ray Diffraction (Hypothetical Protocol)

Although a crystal structure is not currently available, the following protocol outlines the general procedure for obtaining one.

-

Crystal Growth: High-quality single crystals of this compound would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/benzene).

-

Data Collection: A selected crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα). Diffraction data would be collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The structure would then be solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), can provide valuable information about the through-space proximity of protons, which can be used to deduce the preferred conformation of this compound in solution.

-

Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., CDCl3). The sample should be thoroughly degassed to remove dissolved oxygen, which can interfere with the NOE effect.

-

NMR Data Acquisition: 1D ¹H NMR and 2D NOESY spectra would be acquired on a high-field NMR spectrometer.

-

Data Analysis: The NOESY spectrum would be analyzed to identify cross-peaks between protons on the two mesityl rings. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the protons, providing strong evidence for their spatial proximity.

Computational Chemistry Protocol

DFT calculations are a powerful tool for predicting the molecular geometry and conformational energetics of molecules for which experimental data is unavailable.

-

Model Building: An initial 3D structure of this compound would be built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule would be optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).

-

Conformational Analysis: To determine the rotational barrier of the mesityl groups, a potential energy surface scan would be performed by systematically rotating one of the mesityl groups relative to the other and calculating the energy at each step. The transition state for this rotation would then be located and optimized.

Conclusion

While experimental crystallographic data for this compound remains elusive, a combination of computational modeling and NMR spectroscopy provides a robust framework for elucidating its molecular geometry and understanding the profound impact of steric hindrance on its conformational preferences. The protocols outlined in this guide offer a clear path for researchers to obtain the necessary quantitative data to inform their work in catalyst design, materials science, and drug development. The unique steric environment created by the two mesityl groups makes this compound and its derivatives fascinating subjects for further study, with the potential for novel applications emerging from a detailed understanding of their structure-property relationships.

Spectroscopic Profile of Dimesitylmethane: A Technical Guide

Introduction

Dimesitylmethane, with the chemical formula C₁₉H₂₄ and a molecular weight of 252.39 g/mol , is an aromatic hydrocarbon notable for its sterically hindered structure due to the presence of two mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (B1212753) bridge.[1] This steric hindrance imparts unique chemical and physical properties to the molecule, making its structural elucidation and characterization via spectroscopic methods a crucial aspect for researchers in organic synthesis, materials science, and drug development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with detailed experimental protocols and data analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the methyl group protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | s | 4H | Ar-H |

| ~3.8 | s | 2H | -CH₂- |

| ~2.2 | s | 18H | Ar-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (ppm) | Assignment |

| ~137 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~30 | -CH₂- |

| ~21 | Ar-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands for aromatic C-H and aliphatic C-H stretching, as well as aromatic C=C stretching.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | Aromatic C-H Stretch |

| ~2920 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~2860 | Strong | Aliphatic C-H Stretch (symmetric) |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1460 | Medium | CH₂ Bend / CH₃ Asymmetric Bend |

| ~850 | Strong | Aromatic C-H Bend (out-of-plane) |

Note: Peak positions are approximate.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.[1]

| m/z | Relative Intensity | Assignment |

| 252 | Moderate | [M]⁺ (Molecular Ion) |

| 237 | Strong | [M - CH₃]⁺ |

| 133 | Base Peak | [M - Mesityl]⁺ or [Mesityl-CH₂]⁺ |

| 119 | Strong | [Mesityl]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added if not already present in the solvent.

-

The tube is capped and gently agitated to ensure complete dissolution.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

A standard one-pulse sequence is typically used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase correction and baseline correction are applied.

-

The spectrum is referenced to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

FT-IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe for solid samples.

-

The sample is vaporized by heating.

-

In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Data Processing:

-

A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Theoretical Framework for the Conformational Analysis of Dimesitylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Steric Hindrance in Dimesitylmethane

This compound, systematically named 1,1'-(methylene)bis(2,4,6-trimethylbenzene), features two bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central methylene (B1212753) bridge. The primary determinant of its three-dimensional structure is the severe steric repulsion between the ortho-methyl groups of the two aromatic rings. This steric strain governs the accessible rotational conformations around the C(aryl)-CH₂-C(aryl) bonds. A thorough conformational analysis is therefore essential to identify the low-energy conformers that will be predominantly populated at equilibrium and to understand the dynamics of their interconversion.

Theoretical calculations provide a powerful avenue to explore the potential energy surface of this compound. By employing a hierarchy of computational methods, from molecular mechanics to high-level quantum mechanical calculations, a detailed picture of the conformational preferences and rotational energy profiles can be constructed.

Predicted Conformational Landscape

The conformational space of this compound is primarily defined by the two torsion angles (τ₁ and τ₂) describing the rotation of each mesityl group relative to the plane defined by the C(aryl)-CH₂-C(aryl) atoms. Due to steric clashes between the ortho-methyl groups, it is anticipated that the global minimum energy conformation will not be a simple, symmetric arrangement. Instead, the mesityl rings are expected to adopt a "geared" or "propeller-like" arrangement to minimize these repulsive interactions.

Several key conformations can be postulated:

-

Anti-parallel Conformer: The two mesityl rings are oriented in opposite directions, potentially leading to a stable, low-energy state.

-

Perpendicular Conformer: One mesityl ring is twisted approximately 90 degrees relative to the other.

-

Syn-parallel Conformer: The two mesityl rings are oriented in the same direction, which is expected to be a high-energy conformation due to severe steric hindrance.

The rotational barriers between these conformers are anticipated to be significant, potentially allowing for the isolation of distinct conformers at low temperatures.

Methodologies for Theoretical Investigation

A multi-step computational protocol is recommended to balance accuracy and computational cost.

Initial Conformational Search

A broad exploration of the conformational space is the first critical step.

-

Method: Molecular Mechanics (MM) using a force field such as MMFF94 or Amber. Molecular dynamics (MD) simulations or systematic grid scans of the key torsional angles can be employed.

-

Protocol:

-

Construct the initial 3D structure of this compound.

-

Perform a systematic search by rotating the two C(aryl)-CH₂ bonds in increments of 10-15 degrees.

-

At each grid point, perform a geometry optimization to find the local minimum.

-

Alternatively, run a high-temperature molecular dynamics simulation (e.g., at 500 K for 10 ns) to sample a wide range of conformations.

-

Extract distinct conformers from the MD trajectory or the grid search and optimize them using the MM force field.

-

Cluster the resulting conformers based on RMSD and energy to identify unique low-energy structures.

-

Quantum Mechanical Refinement

The low-energy conformers identified through molecular mechanics should be re-optimized at a higher level of theory.

-

Method: Density Functional Theory (DFT) is a suitable choice, offering a good balance of accuracy and computational cost. The B3LYP functional with a 6-31G(d,p) basis set is a common starting point. For more accurate energies, especially when considering non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or M06-2X with a larger basis set (e.g., 6-311+G(d,p)) are recommended.

-

Protocol:

-

Take the unique low-energy conformers from the MM search as starting geometries.

-

Perform a full geometry optimization and frequency calculation for each conformer using the chosen DFT method.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

Calculate the relative electronic energies and the Gibbs free energies (including zero-point vibrational energy and thermal corrections) for each conformer.

-

Transition State Searching and Rotational Barrier Calculation

To understand the dynamics of interconversion, the transition states connecting the stable conformers must be located.

-

Method: Synchronous Transit-Guided Quasi-Newton (STQN) method or a relaxed potential energy surface scan along the relevant torsional angle coordinate.

-

Protocol:

-

Identify pairs of stable conformers that are likely to interconvert.

-

Perform a relaxed scan of the potential energy surface by systematically changing the relevant dihedral angle(s) connecting the two conformers, optimizing all other degrees of freedom at each step. The peak of the energy profile provides an initial guess for the transition state.

-

Use the initial guess to perform a transition state optimization (e.g., using the Berny algorithm).

-

A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the rotation of the mesityl group).

-

Calculate the energy of the transition state to determine the rotational energy barrier.

-

Data Presentation

Quantitative data from the theoretical calculations should be summarized in clear, structured tables for easy comparison.

Table 1: Relative Energies of Stable this compound Conformers

| Conformer ID | Dihedral Angles (τ₁, τ₂) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | [Specify Angles] | 0.00 | 0.00 | [Calculate] |

| Conf-2 | [Specify Angles] | [Value] | [Value] | [Calculate] |

| Conf-3 | [Specify Angles] | [Value] | [Value] | [Calculate] |

Calculated at the [Specify Level of Theory/Basis Set] level.

Table 2: Rotational Energy Barriers for this compound Interconversion

| Interconversion | Transition State ID | Rotational Barrier (kcal/mol) |

| Conf-1 → Conf-2 | TS-1 | [Value] |

| Conf-2 → Conf-1 | TS-1 | [Value] |

| [Other Interconversion] | [TS ID] | [Value] |

Calculated at the [Specify Level of Theory/Basis Set] level.

Visualization of Theoretical Models

Visual representations are crucial for understanding the complex relationships in the conformational analysis of this compound.

Conformational Energy Landscape

The following diagram illustrates the hypothetical potential energy surface connecting different stable conformers through transition states.

Computational Workflow

This diagram outlines the logical flow of the computational protocol described in this guide.

Conclusion

The theoretical investigation of this compound's conformation, while not yet extensively reported, is a tractable and informative endeavor. The methodologies outlined in this guide, combining molecular mechanics for broad conformational sampling with density functional theory for accurate energy calculations, provide a robust framework for such a study. The resulting data on stable conformers and rotational barriers would be invaluable for understanding the behavior of this and similar sterically crowded molecules, with implications for the rational design of new materials and therapeutic agents. Researchers undertaking this work will contribute significantly to the fundamental understanding of steric effects in molecular systems.

The Dimesitylmethane Scaffold: An In-depth Technical Guide to its Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimesitylmethane scaffold, characterized by two mesitylene (B46885) (2,4,6-trimethylphenyl) rings linked by a methylene (B1212753) bridge, is a fundamental structural motif in organic chemistry. Its sterically hindered nature and tunable electronic properties make it a valuable building block in the design of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2][3] Understanding the intrinsic electronic properties of this core structure is crucial for the rational design of novel materials with tailored functionalities.

This technical guide provides a comprehensive overview of the electronic properties of the this compound scaffold. It should be noted that while theoretical calculations provide significant insights, specific experimental data on the electronic properties of the core this compound molecule is not extensively available in peer-reviewed literature. Therefore, this guide combines theoretical data for the scaffold and its derivatives with generalized, detailed experimental and computational protocols that are standard in the field for characterizing such organic small molecules.

Electronic Properties

The electronic properties of organic molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of their performance in electronic devices. These parameters influence charge injection, transport, and the overall device efficiency.

Theoretical Electronic Properties of this compound Derivatives

Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict the electronic properties of this compound and its derivatives. The table below summarizes key theoretical data.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| This compound (and derivatives) | B3LYP/6-311G(d,p) | -5.0 to -5.2 | -2.5 to -2.6 | ~2.5 | [4] |

| Dimesitylboron Benzodithiophenes | DFT | - | -2.84 | - | [5] |

Note: The values presented are theoretical and may vary depending on the specific derivative and computational method employed. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[6][7]

Experimental and Computational Methodologies

Detailed Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule, from which the HOMO and LUMO energy levels can be estimated.[8][9]

Objective: To determine the oxidation and reduction potentials of the this compound scaffold to estimate its HOMO and LUMO energy levels.

Materials:

-

This compound sample

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

-

Counter (auxiliary) electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Sample Preparation: Prepare a ~1 mM solution of the this compound sample in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and polished.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potential window of the potentiostat. This should be wide enough to observe the oxidation and reduction events of the sample.

-

Scan the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

-

Data Analysis:

-

From the cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

-

Detailed Computational Protocol: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10]

Objective: To calculate the HOMO and LUMO energy levels and the electronic distribution of the this compound scaffold.

Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

Procedure:

-

Structure Input: Build the 3D structure of the this compound molecule using a molecular modeling program.

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

A common functional and basis set for this purpose is B3LYP/6-31G(d).

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

-

-

Single Point Energy Calculation:

-

Using the optimized geometry, perform a single point energy calculation with a higher level of theory (e.g., a larger basis set like 6-311+G(d,p)) to obtain more accurate electronic properties.

-

-

Data Extraction and Analysis:

-

From the output of the single point energy calculation, extract the energies of the HOMO and LUMO.

-

Visualize the molecular orbitals to understand the electron density distribution.

-

The HOMO-LUMO gap can be calculated as Egap = ELUMO - EHOMO.

-

Workflow for Electronic Characterization

The following diagram illustrates a typical workflow for the comprehensive electronic characterization of an organic semiconductor like the this compound scaffold, integrating both experimental and computational approaches.

Caption: Workflow for the electronic characterization of organic materials.

Conclusion

The this compound scaffold represents a versatile platform for the development of advanced organic electronic materials. While experimental data on the electronic properties of the core molecule are limited, theoretical studies provide valuable predictions of its HOMO and LUMO energy levels. The combination of computational modeling with standardized experimental techniques such as cyclic voltammetry offers a robust strategy for the characterization and rational design of novel this compound-based materials for a wide range of applications in organic electronics and beyond. Further experimental investigation into the fundamental electronic properties of the unsubstituted this compound scaffold would be highly beneficial to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bis(2,4,5-trimethylphenyl)methane | 4957-16-8 | Benchchem [benchchem.com]

- 3. Novel small molecules for organic field-effect transistors: towards processability and high performance - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Electronic Characterization of Organic Thin Films by Kelvin Probe Force Microscopy | Zendy [zendy.io]

- 5. researchgate.net [researchgate.net]

- 6. irjweb.com [irjweb.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Analytical data: cyclic voltammetry - Version v.1.1 - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dimesitylmethane from Mesitylene and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimesitylmethane from mesitylene (B46885) and formaldehyde (B43269). The described method is a robust and well-established procedure, suitable for laboratory-scale preparation. This document outlines the reaction specifics, a detailed experimental protocol, and a summary of the expected quantitative outcomes.

Reaction Overview

The synthesis of this compound from mesitylene and formaldehyde is an example of an electrophilic aromatic substitution reaction. In this acid-catalyzed condensation, two molecules of mesitylene react with one molecule of formaldehyde. The reaction is typically carried out using an excess of mesitylene to favor the formation of the desired product and minimize the formation of polymeric byproducts. Formic acid is an effective catalyst and solvent for this reaction, as it avoids the troublesome emulsions and side reactions like sulfonation that can occur with other acids such as sulfuric acid.[1]

The overall reaction is as follows:

2 C₉H₁₂ (Mesitylene) + CH₂O (Formaldehyde) → C₁₉H₂₄ (this compound) + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Mesitylene | 1.8 kg (15 moles) | [1] |

| Paraformaldehyde (91%) | 165 g (5 moles) | [1] |

| Formic Acid (88%) | 1250 g (24 moles) | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Product Yield and Purity | ||

| Crude Yield | 779 g (62% of theoretical) | [1] |

| Crude Melting Point | 128.5–131 °C | [1] |

| Purity (VPC) | 99.9 mole % | [1] |

| Recrystallized Yield | 68% (first crop), 22% (second crop) | [1] |

| Recrystallized Melting Point | 133–135 °C (first crop), 128–133 °C (second crop) | [1] |

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of this compound.[1]

Materials and Equipment:

-

5-liter round-bottom flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Büchner funnel

-

Mesitylene

-

Paraformaldehyde (91%)

-

Formic acid (88%)

-

Sodium carbonate (aqueous solution, 2-3%)

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup: In a 5-liter round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, combine 165 g (5 moles) of 91% paraformaldehyde and 1250 g (24 moles) of 88% formic acid.

-

Dissolution of Paraformaldehyde: Heat the mixture to 80°C with stirring until the paraformaldehyde is completely dissolved.

-

Addition of Mesitylene: Rapidly add 1.8 kg (15 moles) of mesitylene to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Crystallization: Cool the mixture to room temperature, which will cause a large mass of yellow crystals to separate.

-

Initial Separation: Decant the liquid layers from the solid product. Separate and discard the lower aqueous layer.

-

Washing the Solid: Wash the solid in the reaction flask by stirring with 500 ml of benzene. Filter the slurry using a Büchner funnel and suck the solid dry.

-

Workup of the Filtrate: Combine the benzene filtrate with the upper organic layer from the initial separation. Wash this combined solution sequentially with 500 ml of water, 500 ml of 2-3% aqueous sodium carbonate, and 200 ml of saturated sodium chloride solution.

-

Isolation of Second Crop: Remove the benzene and water from the washed organic layer by distillation at atmospheric pressure. Cool the residue to room temperature to precipitate a second crop of solid, which is collected by filtration and added to the main product.

-

Final Washing: Wash the combined solids twice with 300 ml of water, once with 400 ml of 2-3% aqueous sodium carbonate, and finally with 300-400 ml of water. Suck the product dry on a Büchner funnel.

Purification (Optional):

The crude product is of high purity (99.9 mole %) and suitable for most applications.[1] For applications requiring the removal of residual acid, the following recrystallization procedure can be performed:

-

Dissolve the crude solid in hot benzene.

-

Stir or shake the benzene solution with dilute aqueous sodium carbonate until the washings are basic.

-

Wash the organic layer with water and dry it.

-

The solid can be recrystallized from boiling benzene by precipitating with approximately 0.15 parts of boiling methanol. This will yield white platelets.

Visualizations

Reaction Pathway:

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

Dimesitylmethane in Organic Synthesis: A Technical Guide to a Sterically Encumbered Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesitylmethane, a diarylmethane featuring two bulky mesityl (2,4,6-trimethylphenyl) groups, represents a unique molecular scaffold characterized by significant steric hindrance around a central methylene (B1212753) unit. This technical guide provides a comprehensive overview of the synthesis, properties, and, most notably, the potential applications of this compound in modern organic synthesis. While its direct use as a reagent is not extensively documented, its derivatives hold considerable promise as sterically demanding protecting groups, bulky ligands for transition metal catalysis, and components of Frustrated Lewis Pairs (FLPs). This document consolidates available data, provides detailed experimental protocols for its synthesis, and explores its prospective utility in areas where control of steric environment is paramount.

Introduction

Steric effects are a cornerstone of modern organic chemistry, influencing reaction rates, selectivity, and the stability of reactive intermediates. Bulky substituents are frequently employed to control the outcome of chemical transformations. The mesityl group is a well-known sterically demanding moiety used to stabilize low-coordination number metal centers and enhance selectivity in catalysis.[1] this compound, incorporating two such groups, presents an even more sterically encumbered environment, making it and its derivatives intriguing candidates for specialized applications in organic synthesis. This guide will delve into the known aspects of this compound and project its potential based on its inherent structural properties.

Synthesis and Properties of this compound

The preparation of this compound is well-established and has been reported in high yield.[2] The most common method involves the acid-catalyzed reaction of mesitylene (B46885) with a formaldehyde (B43269) source.

Data Presentation: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄ | [3][4] |

| Molecular Weight | 252.39 g/mol | [3] |

| Melting Point | 132-135 °C | [2] |

| Boiling Point | 212-213 °C at 21 mmHg | [2] |

| Appearance | White crystalline solid | [2] |

| Spectroscopic Data | Description |

| ¹H NMR | Predicted peaks corresponding to aromatic protons, methyl protons, and the central methylene protons. |

| ¹³C NMR | Predicted peaks for aromatic carbons, methyl carbons, and the methylene carbon. |

| IR Spectrum | Available in the NIST WebBook, showing characteristic C-H and aromatic C=C stretching frequencies. |

| Mass Spectrum | Available in the NIST WebBook, showing the molecular ion peak and fragmentation pattern. |

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Mesitylene (1.8 kg, 15 moles)

-

Paraformaldehyde (165 g, 5.5 moles)

-

Formic acid (88%, 1250 g, 24 moles)

-

2-3% aqueous sodium carbonate solution

-

Saturated sodium chloride solution

Apparatus:

-

5-L round-bottomed flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Büchner funnel

-

Distillation apparatus

Procedure:

-

To a 5-L round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, add 165 g of paraformaldehyde and 1250 g of 88% formic acid.

-

Heat the mixture to 80 °C with stirring until the paraformaldehyde has completely dissolved.

-

Rapidly add 1.8 kg of mesitylene to the stirred solution and heat the mixture under reflux for 6 hours.

-

Cool the reaction mixture to room temperature, which will result in the separation of a large mass of yellow crystals.

-

Decant the liquid layers from the solid. Separate and discard the lower aqueous layer.

-

Wash the solid in the reaction flask by stirring with 500 mL of benzene.

-

Filter the slurry through a Büchner funnel and suck the solid dry.

-

Combine the filtrate with the upper organic layer from the initial separation. Wash this combined benzene solution with 500 mL of water, 500 mL of 2–3% aqueous sodium carbonate, and 200 mL of saturated sodium chloride solution.

-

Remove the benzene and water by distillation at atmospheric pressure.

-

Cool the distillation residue to room temperature and collect the precipitated solid by filtration. Add this solid to the main crop of crystals.

-

Wash the combined solids twice with 300 mL of water, once with 400 mL of 2–3% aqueous sodium carbonate, and once with 300–400 mL of water. Suck the solid dry on a Büchner funnel.

-

The yield of crude this compound is approximately 779 g (62%).

-

For purification, the crude product can be recrystallized from boiling benzene, followed by precipitation with methanol to afford white platelets (m.p. 133–135 °C).

Visualization: Synthesis of this compound

Caption: Synthesis of this compound.

Potential Applications in Organic Synthesis

The significant steric bulk of the dimesitylmethyl group suggests several potential applications where controlling the steric environment around a reactive center is crucial.

Dimesitylmethyl (DMSM) as a Sterically Demanding Protecting Group

Protecting groups are essential tools in multi-step organic synthesis to mask the reactivity of a functional group.[5] The extreme steric hindrance of the dimesitylmethyl group could make it a highly effective protecting group for primary alcohols and amines, preventing undesired reactions at the protected site.

Conceptual Workflow:

Caption: Conceptual workflow for using the DMSM protecting group.

Hypothetical Experimental Protocol: Protection of a Primary Alcohol

-

Preparation of Dimesitylmethyl Chloride: this compound could potentially be converted to dimesitylmethyl chloride via radical chlorination or reaction with a chlorinating agent like thionyl chloride.

-

Protection Reaction: To a solution of a primary alcohol (1 equivalent) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add a solution of dimesitylmethyl chloride (1.2 equivalents) in dichloromethane (B109758) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup and Purification: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

-

Deprotection: The DMSM ether would likely be cleaved under acidic conditions, similar to other bulky benzyl-type ethers, though potentially requiring harsher conditions due to steric hindrance.

This compound Derivatives as Bulky Ligands in Catalysis

The steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of transition metal catalysts. Bulky ligands can be used to stabilize low-coordinate metal centers, promote reductive elimination, and create a specific steric environment in the catalyst's coordination sphere to control substrate approach and product formation. A phosphine (B1218219) derivative, such as dimesitylmethylphosphine, could serve as an extremely bulky ligand.

Logical Relationship:

Caption: Influence of bulky ligands on catalysis.

This compound Scaffolds in Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. This unquenched reactivity allows them to activate a variety of small molecules, such as H₂, CO₂, and olefins, enabling metal-free catalysis. A dimesityl-substituted phosphine (a Lewis base) paired with a bulky borane (B79455) (a Lewis acid) could form a highly effective FLP. The extreme steric hindrance of the dimesityl groups would ensure frustration, potentially leading to novel reactivity in small molecule activation.

Conceptual Diagram of an FLP:

Caption: Concept of a Frustrated Lewis Pair activating H₂.

Conclusion and Future Outlook

This compound is a readily accessible, sterically encumbered molecule. While its direct applications in organic synthesis are not yet widely established, its derivatives hold significant untapped potential. The dimesitylmethyl group could offer unique advantages as a protecting group where extreme stability and steric blocking are required. Furthermore, the incorporation of this bulky scaffold into ligands for transition metal catalysis or as a component of Frustrated Lewis Pairs could lead to novel reactivity and selectivity. Further research into the synthesis of functionalized this compound derivatives, such as dimesitylmethyl halides and phosphines, is warranted to unlock the full potential of this intriguing molecular building block. Such studies could provide valuable tools for chemists working in complex molecule synthesis, catalysis, and materials science.

References

Dimesitylmethane as a Precursor for Bulky Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the role of dimesitylmethane in the synthesis of sterically hindered ligands, which are crucial components in modern catalysis and drug development. While not a direct precursor to the most common N-heterocyclic carbene (NHC) ligands, this document outlines its synthesis and potential pathways to novel bulky ligand architectures. Furthermore, it provides a detailed overview of the standard synthesis of widely used mesityl-containing NHC ligands for contextual understanding.